molecular formula C11H7ClN4OS B1459974 1-(3-chlorophenyl)-6-mercapto-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one CAS No. 929973-42-2

1-(3-chlorophenyl)-6-mercapto-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one

Cat. No.: B1459974
CAS No.: 929973-42-2
M. Wt: 278.72 g/mol
InChI Key: PNQLSEOYRIQWHW-UHFFFAOYSA-N
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Description

The compound “1-(3-chlorophenyl)-6-mercapto-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one” belongs to the class of organic compounds known as phenylpiperidines . It is a derivative of pyrazolo[3,4-d]pyrimidine, a fused nitrogen-containing heterocyclic ring system .

Scientific Research Applications

Antimicrobial and Anticancer Applications

  • Antimicrobial and Anticancer Agents : Novel pyrazole derivatives, including structures similar to the compound , have shown potential as antimicrobial and anticancer agents. Some synthesized compounds demonstrated higher anticancer activity than the reference drug doxorubicin and also exhibited good to excellent antimicrobial activity (Hafez, El-Gazzar, & Al-Hussain, 2016).

Adenosine Receptor Affinity

  • Adenosine Receptor Affinity : Pyrazolo[3,4-d]pyrimidines have shown affinity for A1 adenosine receptors. Certain compounds in this class, particularly those with a 3-chlorophenyl group, exhibited significant activity, suggesting their potential in developing adenosine receptor-targeted therapies (Harden, Quinn, & Scammells, 1991).

Antimicrobial Activity

  • Antimicrobial Activity : A series of pyrazolo[3,4-d]pyrimidines with biologically active sulfur moieties demonstrated interesting antimicrobial activity, comparable to standard antibiotics like chloramphenicol (Ismail, Abdel-Gawad, Abdel-Aziem, & Ghorab, 2003).

Anti-Inflammatory and Ulcerogenicity Studies

  • Anti-Inflammatory Applications : New derivatives of pyrazolo[3,4-d]pyrimidin-4-ones have been synthesized and evaluated for anti-inflammatory activity. Some compounds showed significant activity comparable to the reference drug indomethacin, with minimal ulcerogenic effects (El-Tombary, 2013).

Herbicidal Activity

  • Herbicidal Activity : Pyrazolo[3,4-d]pyrimidine-4-one derivatives demonstrated good inhibition activities against certain plants, suggesting their potential use as herbicides (Luo, Zhao, Zheng, & Wang, 2017).

Synthesis and Pharmaceutical Intermediates

  • Pharmaceutical Synthesis : 4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine, a related compound, serves as a convenient intermediate for various disubstituted pyrazolo[3,4-d]pyrimidines, which may have pharmacological properties (Ogurtsov & Rakitin, 2021).

Antimicrobial and Antibacterial Activity

  • Broad-Spectrum Antibacterial Activity : Certain pyrazolo[3,4-d][1,3,4]thiadiazolo[3,2-a]pyrimidin-4(1H)-ones exhibited broad-spectrum antibacterial activity, highlighting their potential in antimicrobial drug development (Ranganath et al., 2011).

  • Antibacterial Evaluation : New derivatives of 1,2-dihydro-3H-pyrazolo[3,4-d]pyrimidin-3-one were synthesized and showed antibacterial activities comparable to reference drugs like chloramphenicol and streptomycin (Ebrahimpour et al., 2016).

Anticancer and Anti-Inflammatory Agents

  • Anticancer and Anti-5-Lipoxygenase Agents : A series of pyrazolo[3,4-d]pyrimidines were synthesized and evaluated for their cytotoxic and 5-lipoxygenase inhibition activities, suggesting their use in anticancer and anti-inflammatory treatments (Rahmouni et al., 2016).

Mechanism of Action

Biochemical Analysis

Biochemical Properties

1-(3-chlorophenyl)-6-mercapto-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one plays a crucial role in biochemical reactions, primarily through its interaction with cyclin-dependent kinases (CDKs). CDKs are essential enzymes that regulate the cell cycle by phosphorylating key proteins involved in cell division. The compound acts as an inhibitor of CDK2/cyclin A2, thereby preventing the phosphorylation of target proteins and halting cell cycle progression . This interaction is characterized by the formation of hydrogen bonds between the compound and the active site of CDK2, leading to enzyme inhibition .

Cellular Effects

The effects of this compound on various cell types are profound. In cancer cells, the compound induces cell cycle arrest at the G0-G1 phase, thereby inhibiting cell proliferation . Additionally, it promotes apoptosis, or programmed cell death, by activating caspase-3 and suppressing anti-apoptotic proteins such as Bcl-2 . These effects are mediated through the inhibition of CDK2, which disrupts cell signaling pathways and gene expression involved in cell survival and proliferation .

Molecular Mechanism

At the molecular level, this compound exerts its effects by binding to the active site of CDK2. This binding is facilitated by hydrogen bonds with key amino acids in the enzyme’s active site, such as Leu83 . The inhibition of CDK2 leads to a decrease in the phosphorylation of downstream targets, resulting in cell cycle arrest and apoptosis . Furthermore, the compound’s interaction with CDK2 alters gene expression patterns, promoting the expression of pro-apoptotic genes and suppressing anti-apoptotic genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits good stability under standard laboratory conditions, with minimal degradation over extended periods . Long-term studies have shown that continuous exposure to the compound leads to sustained inhibition of cell proliferation and induction of apoptosis in cancer cell lines . The effects may diminish over time due to the development of resistance mechanisms in some cell populations .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. At low doses, the compound effectively inhibits tumor growth without causing significant toxicity . At higher doses, toxic effects such as weight loss, liver toxicity, and hematological abnormalities have been observed . The therapeutic window for the compound is relatively narrow, necessitating careful dosage optimization to achieve maximum efficacy with minimal adverse effects .

Metabolic Pathways

This compound is metabolized primarily in the liver through phase I and phase II metabolic pathways . The compound undergoes oxidation, reduction, and conjugation reactions, leading to the formation of various metabolites . These metabolites are then excreted through the urine and feces . The compound’s interaction with cytochrome P450 enzymes plays a significant role in its metabolism, influencing its pharmacokinetic properties and bioavailability .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms . The compound’s lipophilicity allows it to diffuse easily across cell membranes, while specific transporters facilitate its uptake and distribution within cells . Once inside the cell, the compound accumulates in the cytoplasm and nucleus, where it exerts its biochemical effects .

Subcellular Localization

The subcellular localization of this compound is primarily in the cytoplasm and nucleus . The compound’s ability to target these compartments is influenced by its chemical structure and post-translational modifications . In the nucleus, the compound interacts with CDK2 and other nuclear proteins, modulating gene expression and cell cycle progression . In the cytoplasm, it influences various signaling pathways involved in cell survival and apoptosis .

Properties

IUPAC Name

1-(3-chlorophenyl)-6-sulfanylidene-7H-pyrazolo[3,4-d]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7ClN4OS/c12-6-2-1-3-7(4-6)16-9-8(5-13-16)10(17)15-11(18)14-9/h1-5H,(H2,14,15,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNQLSEOYRIQWHW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)N2C3=C(C=N2)C(=O)NC(=S)N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7ClN4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(3-chlorophenyl)-6-mercapto-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one
Reactant of Route 2
1-(3-chlorophenyl)-6-mercapto-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one
Reactant of Route 3
1-(3-chlorophenyl)-6-mercapto-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one
Reactant of Route 4
1-(3-chlorophenyl)-6-mercapto-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one
Reactant of Route 5
1-(3-chlorophenyl)-6-mercapto-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one
Reactant of Route 6
1-(3-chlorophenyl)-6-mercapto-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one

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